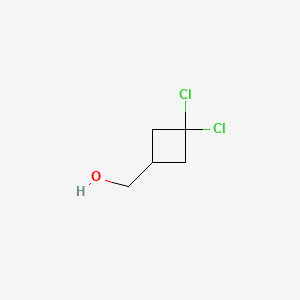

(3,3-Dichlorocyclobutyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,3-Dichlorocyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms at the 3-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dichlorocyclobutyl)methanol typically involves the chlorination of cyclobutylmethanol. One common method is the reaction of cyclobutylmethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which subsequently undergoes nucleophilic substitution to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (3,3-Dichlorocyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form (3,3-Dichlorocyclobutyl)formaldehyde or (3,3-Dichlorocyclobutyl)carboxylic acid.

Reduction: The compound can be reduced to (3,3-Dichlorocyclobutyl)methane.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

- Oxidation products include (3,3-Dichlorocyclobutyl)formaldehyde and (3,3-Dichlorocyclobutyl)carboxylic acid.

- Reduction products include (3,3-Dichlorocyclobutyl)methane.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

(3,3-Dichlorocyclobutyl)methanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies investigating the effects of chlorinated cyclobutyl compounds on biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its biological activity.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Dichlorocyclobutyl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

- (3,3-Difluorocyclobutyl)methanol

- (3,3-Dibromocyclobutyl)methanol

- (3,3-Diiodocyclobutyl)methanol

Comparison: (3,3-Dichlorocyclobutyl)methanol is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties compared to its fluorinated, brominated, or iodinated counterparts. The chlorine atoms influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other halogenated analogs may not be as effective.

Biological Activity

(3,3-Dichlorocyclobutyl)methanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and cytotoxic properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with two chlorine substituents and a hydroxymethyl group. This unique structure may influence its interaction with biological systems.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, a study evaluated the compound's efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

These results suggest that this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vitro studies demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages. The compound significantly reduced the expression of COX-2 and iNOS genes, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 50 | 45 |

| 100 | 70 | 65 |

Cytotoxicity

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

These findings indicate that the compound may possess anticancer properties worth exploring further.

Case Studies

A notable case study involved the application of this compound in treating bacterial infections in animal models. In this study, infected mice were treated with different doses of the compound. The results showed a significant reduction in bacterial load compared to control groups:

- Control Group : High bacterial load with severe symptoms.

- Treated Group : Reduced symptoms and lower bacterial counts.

Mechanistic Insights

The mechanism of action for the antibacterial and anti-inflammatory effects of this compound appears to involve the modulation of key signaling pathways associated with inflammation and bacterial growth inhibition. Further studies are needed to elucidate these pathways fully.

Properties

Molecular Formula |

C5H8Cl2O |

|---|---|

Molecular Weight |

155.02 g/mol |

IUPAC Name |

(3,3-dichlorocyclobutyl)methanol |

InChI |

InChI=1S/C5H8Cl2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 |

InChI Key |

SDRWUFYAQREJGT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(Cl)Cl)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.